

Vitispirane Formation from Carotenoid Degradation: A Technical Guide

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Compound of Interest

Compound Name:	Vitispirane
Cat. No.:	B1609481

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Introduction

Vitispirane, a C13-norisoprenoid, is a significant volatile aromatic compound found in various natural products, including grapes and wine, where it contributes to the characteristic aroma profile.^[1] Its formation is intricately linked to the degradation of C40 carotenoids, which are abundant pigments in plants. This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic pathways involved in the transformation of carotenoids into **Vitispirane**. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes to support research and development in related fields.

Core Concepts: Carotenoids as Precursors

Carotenoids are a diverse class of tetraterpenoid pigments synthesized by plants and some microorganisms. In grapes, the most abundant carotenoids are β -carotene and lutein, followed by neoxanthin, violaxanthin, and zeaxanthin.^{[2][3]} These molecules are susceptible to degradation through various mechanisms, yielding a range of smaller, often volatile, compounds, including the C13-norisoprenoids. The formation of **Vitispirane** is a result of the oxidative cleavage of specific carotenoid precursors, followed by subsequent chemical rearrangements.

Enzymatic Formation of **Vitispirane**

The primary enzymatic route for the formation of C13-norisoprenoids, including the precursors to **Vitispirane**, involves the action of Carotenoid Cleavage Dioxygenases (CCDs).

The Role of Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids. In grapevine (*Vitis vinifera*), the VvCCD1 gene encodes a functional CCD enzyme that has been shown to cleave various carotenoids at the C9-C10 and C9'-C10' positions.^[2] This cleavage is a critical step in the biosynthesis of C13-norisoprenoids.

The enzymatic degradation of carotenoids like neoxanthin and violaxanthin by CCDs yields initial C13-ketone precursors. These precursors can then undergo further enzymatic or non-enzymatic transformations to form a variety of norisoprenoid aroma compounds.



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Enzymatic pathway of **Vitispirane** formation.

Non-Enzymatic Formation of **Vitispirane**

Vitispirane can also be formed through non-enzymatic degradation of carotenoids, driven by factors such as light, heat, and acidic conditions. These abiotic factors are particularly relevant in the context of food processing and aging, such as in the development of wine aroma.

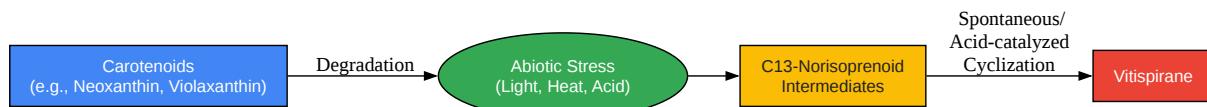
Acid-Catalyzed Degradation

The acidic environment of wine and grape juice can promote the hydrolysis and rearrangement of carotenoid degradation products. The process is thought to involve the acid-catalyzed cyclization of key intermediates. For instance, the C13-norisoprenoid intermediate, 3-hydroxy-

7,8-dihydro- β -ionol, can undergo an acid-catalyzed intramolecular cyclization to form the characteristic spiro-ether structure of **Vitispirane**.

Photochemical and Thermal Degradation

Exposure to light and heat can lead to the photo-oxidation and thermal degradation of carotenoids. These processes generate a complex mixture of degradation products, including various C13-norisoprenoids. While the precise mechanisms are intricate and can involve radical reactions, they contribute significantly to the overall pool of **Vitispirane** precursors.



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Non-enzymatic pathway of **Vitispirane** formation.

Quantitative Data on Vitispirane Formation

The concentration of **Vitispirane** and its precursors can vary significantly depending on the grape variety, viticultural practices, and winemaking and aging conditions. The following table summarizes some reported quantitative data.

Compound	Matrix	Concentration Range	Reference
Vitispirane	Riesling Wine	0.5 - 80 µg/L	[4]
Heated Riesling Grape Juice	Positive correlation with °Brix	[5]	
Vitispirane Sensory Threshold	Wine	800 µg/L	[4]
Total Vitispirane Precursors	Riesling Juice	Significantly increased with leaf removal at 33 days post-berry set	[3]
(9'Z)-neoxanthin	Pinot Noir Grapes	Decreased during berry development	[6]
Violaxanthin	Pinot Noir Grapes	Accumulated at early development and decreased two weeks before véraison	[6]

Experimental Protocols

Extraction of Carotenoids from Grape Berries

This protocol describes the extraction of carotenoids from grape berries for subsequent analysis by HPLC.

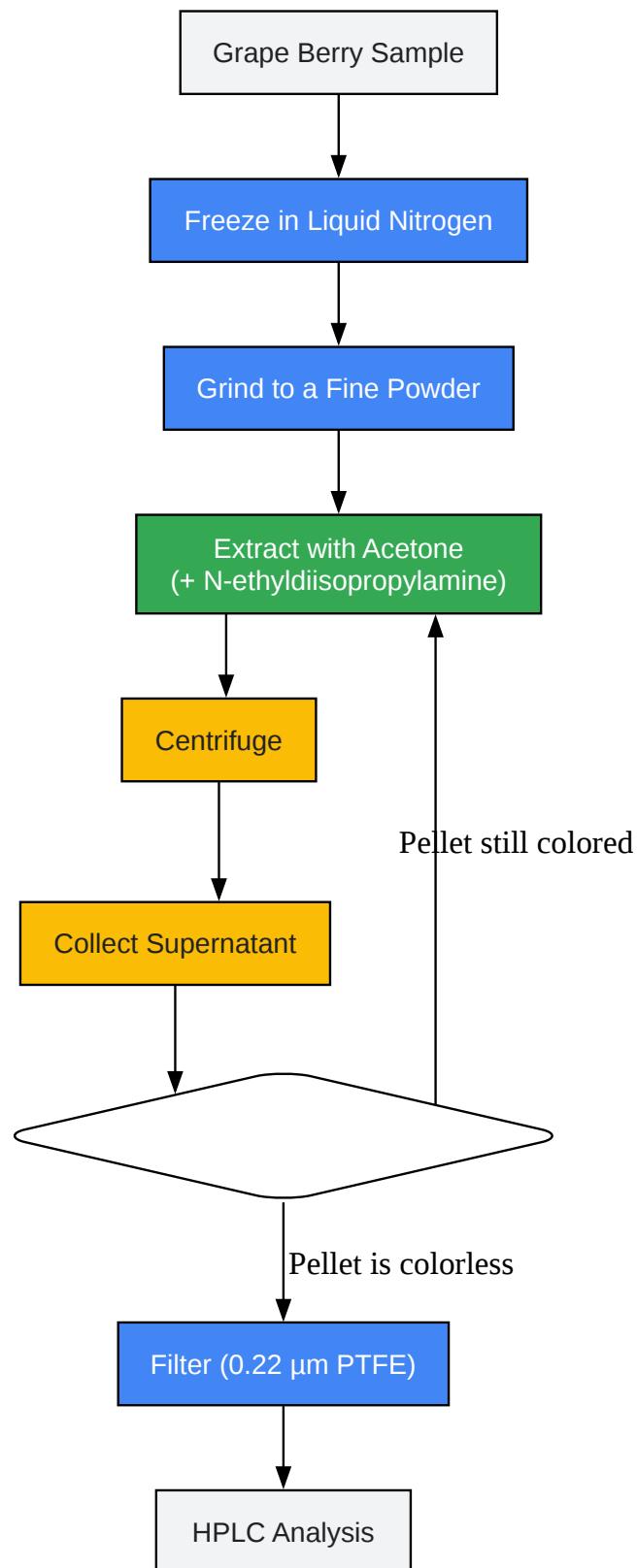
Materials:

- Grape berries
- Acetone (HPLC grade) containing 0.1% (v/v) N-ethyldiisopropylamine
- Mortar and pestle
- Liquid nitrogen

- Centrifuge
- 0.22 μm PTFE syringe filters
- HPLC vials

Procedure:

- Freeze approximately 5 g of grape berries in liquid nitrogen.
- Grind the frozen berries to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered sample to a centrifuge tube.
- Add 10 mL of cold acetone (containing 0.1% N-ethyldiisopropylamine) to the tube.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Repeat the extraction of the pellet with another 10 mL of cold acetone solution until the pellet is colorless.
- Combine all supernatants.
- Filter the combined extract through a 0.22 μm PTFE syringe filter into an HPLC vial.
- Store the vial at -20°C in the dark until HPLC analysis.



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Experimental workflow for carotenoid extraction.

Quantification of **Vitispirane** in Wine by HS-SPME-GC-MS

This protocol outlines a method for the quantitative analysis of **Vitispirane** in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

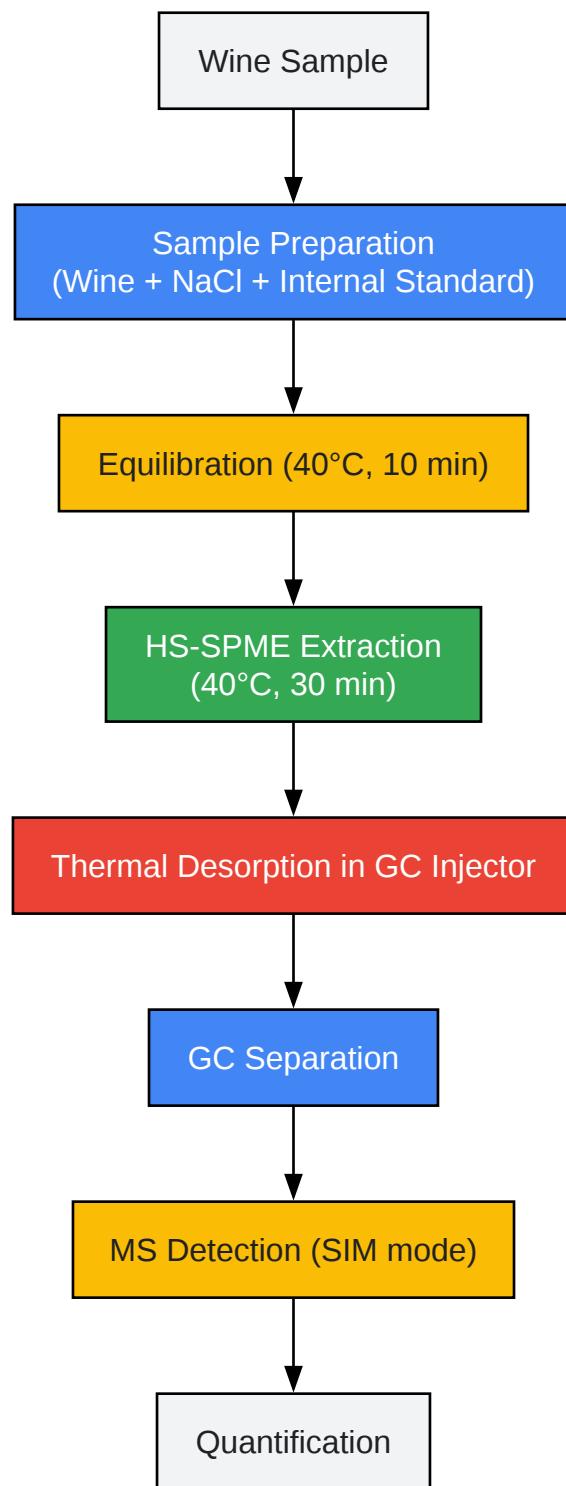
Materials and Equipment:

- Wine sample
- Sodium chloride (NaCl)
- Internal standard (e.g., d3-**Vitispirane** or a suitable deuterated analog)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 μ m DVB/CAR/PDMS)
- GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent)
- Heated agitator for SPME

Procedure:

- Sample Preparation:
 - Pipette 5 mL of the wine sample into a 20 mL headspace vial.
 - Add 1.5 g of NaCl to the vial.
 - Spike the sample with a known concentration of the internal standard.
 - Immediately seal the vial with a magnetic screw cap.
- HS-SPME Extraction:
 - Place the vial in the heated agitator set at 40°C.

- Equilibrate the sample for 10 minutes with agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.
- GC-MS Analysis:
 - Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at a rate of 3°C/min.
 - Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 10 minutes.
 - Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Scan range: m/z 40-300.
 - Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for **Vitispirane** (e.g., m/z 108, 121, 192) and the internal standard.
- Quantification:
 - Construct a calibration curve using standard solutions of **Vitispirane** and the internal standard in a model wine solution.
 - Calculate the concentration of **Vitispirane** in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.



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Workflow for **Vitispirane** analysis by HS-SPME-GC-MS.

Conclusion

The formation of **Vitispirane** from carotenoid degradation is a complex process involving both enzymatic and non-enzymatic pathways. Understanding these mechanisms is crucial for controlling and modulating the aroma profiles of various food and beverage products. The methodologies and data presented in this guide provide a solid foundation for further research into the intricate chemistry of carotenoid degradation and its impact on flavor and fragrance development. Continued investigation into the specific intermediates and reaction kinetics will further enhance our ability to predict and influence the formation of this important aroma compound.

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